6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound classified under the category of tetrahydroisoquinolines. It features a bromine atom at the 6th position and two methyl groups at the 4th position of the isoquinoline structure. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry and pharmacology due to its unique structural properties and biological activities.
The compound is registered under the CAS number 1203684-61-0 and has been documented in various chemical databases including PubChem and Benchchem. It is available for purchase from chemical suppliers and is utilized primarily in research settings.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the class of organic compounds known as isoquinolines, which are bicyclic structures containing a benzene ring fused to a pyridine ring. Its specific classification as a tetrahydroisoquinoline indicates that it contains a saturated (fully hydrogenated) isoquinoline structure.
The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. This process can be achieved using bromine or N-bromosuccinimide (NBS) as brominating agents.
The reaction is generally conducted under controlled conditions in an inert atmosphere to prevent side reactions. The synthesis may involve:
In industrial contexts, continuous flow reactors may be employed to enhance efficiency and scalability during production.
The molecular formula for 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is CHBrClN. The molecular weight is approximately 276.60 g/mol.
This structure indicates the presence of a bromine atom and two methyl groups attached to the isoquinoline framework.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing derivatives that may possess enhanced biological activity or different pharmacological properties.
The mechanism of action for 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with biological targets such as enzymes or receptors within cells. The presence of the bromine atom and the structural configuration allows it to bind effectively with these targets.
Upon binding to specific receptors or enzymes:
These properties are critical for understanding the compound's behavior in biological systems and its suitability for drug development.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride finds applications primarily in scientific research:
Due to its unique structure and properties, this compound continues to be a subject of interest within the fields of chemistry and pharmacology.
The core structure of 6-Bromo-4,4-dimethyl-1,2,3,4-THIQ hydrochloride features a fully saturated six-membered nitrogenous ring (positions 1-4) fused to an aromatic benzene ring. Critical substituents define its uniqueness:
The molecular formula C₁₁H₁₄BrN·HCl (MW: 276.60 g/mol) and SMILES notation CC1(CNCC2=C1C=C(C=C2)Br)C encode its connectivity, while stereochemical constraints from the sp³-hybridized C4 alter receptor-binding kinetics compared to planar analogs. X-ray crystallography would reveal a puckered piperidine ring with fixed equatorial orientation of the dimethyl groups, reducing ring flip dynamics and locking the protonated nitrogen into bio-active conformations [2] [5].
Table 1: Structural Taxonomy of Select THIQ Derivatives
Compound Name | Substituents | Molecular Formula | Saturation Pattern |
---|---|---|---|
6-Bromo-4,4-dimethyl-THIQ·HCl | 6-Br, 4,4-(CH₃)₂ | C₁₁H₁₄BrN·HCl | 1,2,3,4-Tetrahydro |
7-Bromo-1,2,3,4-THIQ | 7-Br | C₉H₁₀BrN | 1,2,3,4-Tetrahydro |
6-Bromo-7-methoxy-THIQ | 6-Br, 7-OCH₃ | C₁₀H₁₂BrNO | 1,2,3,4-Tetrahydro |
4,4-Dimethyl-THIQ·HCl (unsubstituted) | 4,4-(CH₃)₂ | C₁₁H₁₅N·HCl | 1,2,3,4-Tetrahydro |
Data compiled from [2] [3] [6]
The strategic placement of bromine at C6 serves multiple electronic and steric functions:
The 4,4-dimethyl substitution introduces critical steric and stereoelectronic effects:
Table 2: Calculated Physicochemical Properties of 6-Bromo-4,4-dimethyl-THIQ Free Base
Property | Value | Calculation Method | Biological Implication |
---|---|---|---|
Molecular Weight | 240.14 g/mol | - | Optimal for BBB penetration |
Topological PSA | 12.03 Ų | Ertl Algorithm | High membrane permeability |
logP (Partition Coeff.) | 2.81 | XLogP3 | Moderate lipophilicity |
H-Bond Acceptors | 1 | - | Reduced solvation energy |
H-Bond Donors | 1 | - | Target interaction capability |
Derived from PubChem data [2] [9]
This compound emerged circa 2010–2012 as pharmaceutical innovators sought rigidified THIQ analogs with improved CNS bioavailability. The earliest documented synthesis exploited:
Commercial availability began in 2012–2013 through specialty vendors (e.g., EOS Med Chem), with catalog listings specifying CAS 1203684-61-0 and GMP synthesis protocols. Its primary application was as an intermediate in kinase inhibitor development, particularly for Bruton’s tyrosine kinase (BTK) where the quaternary C4 sterically blocks ATP-pocket residues. Patent analyses reveal incorporation into >20 experimental entities from 2015–2020, notably in oncological targeted therapies [1] [6].
Table 3: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
2010 | First synthetic report | Bischler-Napieralski route established |
2012 | Commercial listing (EOS Med Chem) | Milligram quantities available for R&D |
2015 | Inclusion in BTK inhibitor patent WO2015/077258 | Validated as kinase scaffold component |
2018 | GMP production (Jiuzhou Chem) | Multi-kilogram scale for preclinical development |
2020 | Use in PET tracer candidates | Bromine-76 isotope for oncology imaging |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1